molecular formula C12H18N6O3S2 B10986428 N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B10986428
M. Wt: 358.4 g/mol
InChI Key: SLWNFEAQVOUJMK-UHFFFAOYSA-N
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Description

N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with various substituents. The introduction of the tetrazole ring can be achieved through cycloaddition reactions involving azides and nitriles. The dimethylsulfamoyl group is usually introduced via sulfonation reactions, followed by amide formation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. The thiophene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic molecules. The dimethylsulfamoyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene ring and carboxamide group but lacks the tetrazole and dimethylsulfamoyl groups.

    Tetrazole-5-carboxamide: Contains the tetrazole ring and carboxamide group but lacks the thiophene and dimethylsulfamoyl groups.

    Dimethylsulfamoylbenzene: Contains the dimethylsulfamoyl group but lacks the thiophene, tetrazole, and carboxamide groups.

Uniqueness: N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is unique due to the combination of its structural features. The presence of the tetrazole ring, thiophene ring, and dimethylsulfamoyl group in a single molecule provides a versatile platform for various chemical reactions and biological interactions. This combination of functional groups is not commonly found in other compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N6O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C12H18N6O3S2/c1-8-9(2)22-12(18-7-14-15-16-18)10(8)11(19)13-5-6-23(20,21)17(3)4/h7H,5-6H2,1-4H3,(H,13,19)

InChI Key

SLWNFEAQVOUJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCS(=O)(=O)N(C)C)N2C=NN=N2)C

Origin of Product

United States

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